1-Imino-4,4-dimethoxythiane 1-oxide
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Overview
Description
1-Imino-4,4-dimethoxythiane 1-oxide is a sulfur-containing heterocyclic compound. It has a unique structure that includes both an imine and a thiane oxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-4,4-dimethoxythiane 1-oxide involves the reaction of Bis(trifluoromethyl)ketene with N-Sulfinylamines. This reaction can undergo hydrolysis to yield amides of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid. The specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis likely involves scalable chemical processes that ensure consistent quality and high yield. These methods may include batch or continuous flow processes, utilizing advanced chemical engineering techniques to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Imino-4,4-dimethoxythiane 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: 1-Imino-4,4-dimethoxythiane 1-oxide may find applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-Imino-4,4-dimethoxythiane 1-oxide exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through electrostatic interactions or covalent bonding. The imine group can participate in nucleophilic addition reactions, while the thiane oxide group may enhance its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Imino-4,4-dimethoxythiane 1
Properties
IUPAC Name |
1-imino-4,4-dimethoxythiane 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-10-7(11-2)3-5-12(8,9)6-4-7/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSPZZSWDSRNHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCS(=N)(=O)CC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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